molecular formula C10H10O B8756461 7-Ethyl-1-benzofuran CAS No. 59020-73-4

7-Ethyl-1-benzofuran

Cat. No. B8756461
M. Wt: 146.19 g/mol
InChI Key: WFIWAAWXIAUFAF-UHFFFAOYSA-N
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Patent
US03931245

Procedure details

h. 7-Ethyl-benzofuran is prepared by the method described in J. Chem. Soc. 1920, 1934, but using o-ethylphenol inate of o-cresol. The MS. of the product thus obtained shows the following ion peaks with the relative intensities given within brackets: 131 (100%), 146 (38%) and 77 (10%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
131
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
146
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
77
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[OH:9])[CH3:2].[C:10]1(C)C(O)=CC=C[CH:11]=1>>[CH2:10]([C:5]1[C:4]2[O:9][CH:2]=[CH:1][C:3]=2[CH:8]=[CH:7][CH:6]=1)[CH3:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=C(C=CC=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1O)C
Step Three
Name
131
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
146
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
77
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=CC=CC=2C=COC21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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